REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[Na].[CH3:6][N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1.[N+:14]([CH3:17])([O-])=O>C(O)C.C(O)(=O)C>[C:2]([O:13][C:10]1([CH2:17][NH2:14])[CH2:11][CH2:12][N:7]([CH3:6])[CH2:8][CH2:9]1)(=[O:1])[CH3:3] |f:0.1,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in 1 liter of ethanol
|
Type
|
ADDITION
|
Details
|
treated with 2 teaspoonsful of Raney nickel catalyst
|
Type
|
WAIT
|
Details
|
The mixture was hydrogenated for 3 hr at ambient temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from acetonitrile
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1(CCN(CC1)C)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |